![molecular formula C17H15N3O5S B2522444 (E)-2,3-dimethoxy-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 895441-21-1](/img/structure/B2522444.png)
(E)-2,3-dimethoxy-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
The compound is a benzamide derivative with a benzo[d]thiazol-2(3H)-ylidene moiety. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. The benzo[d]thiazol-2(3H)-ylidene moiety is a type of heterocyclic compound that contains a thiazole ring, which is a ring with one sulfur atom, one nitrogen atom, and three carbon atoms .
Chemical Reactions Analysis
Benzamides and thiazoles are both reactive moieties that can undergo a variety of chemical reactions. Benzamides, for instance, can participate in nucleophilic acyl substitution reactions. Thiazoles can act as ligands in coordination chemistry and can also undergo electrophilic and nucleophilic substitution reactions .
Scientific Research Applications
Anti-Inflammatory Properties
Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory properties . Compounds with a methoxy group at the sixth position in the benzothiazole ring showed significant inhibition of COX-1 and COX-2 enzymes, which are key players in the inflammatory response .
Antioxidant Activity
Some benzamide compounds, including those synthesized from 2,3-dimethoxybenzoic acid, have shown effective antioxidant activity . They have been found to exhibit total antioxidant, free radical scavenging, and metal chelating activity .
Antibacterial Activity
Benzamide derivatives, including those synthesized from 2,3-dimethoxybenzoic acid, have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria .
Fluorogenic Probes
The benzothiazole ring has been used in the development of fluorogenic probes for cellular components, including DNA and RNA . The introduction of various substituents can lead to an improvement in the photophysical properties of the dye .
Drug Development
The thiazole ring, a key component of benzothiazoles, is a significant platform in a number of medicinally relevant molecules . It has contributed to the development of various drugs and biologically active agents .
Industrial Applications
Amide compounds, including benzamides, are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
Mechanism of Action
Future Directions
Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry, based on its structural features. For instance, benzamide and thiazole derivatives have been studied for their potential biological activities, including anti-inflammatory, anticonvulsant, and antidepressant effects .
properties
IUPAC Name |
2,3-dimethoxy-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-19-12-8-7-10(20(22)23)9-14(12)26-17(19)18-16(21)11-5-4-6-13(24-2)15(11)25-3/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGGRCGYHKFCRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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